2-(benzylsulfanyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide
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Overview
Description
2-(benzylsulfanyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a thiadiazole ring, a pyrrolidinone moiety, and a benzylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group is introduced through a reaction involving the corresponding amine and a suitable acylating agent.
Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is usually attached via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol or thiolate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide has several applications in scientific research:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of Molecular Pathways: It could influence various cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-1,1-diphenylethanol
- 2-(benzylsulfanyl)-1H-benzimidazole
- 5-(2-benzylsulfanyl-pyridin-3-yl)-2-(substituted)-sulfanyl-1,3,4-oxadiazoles
Uniqueness
2-(benzylsulfanyl)-N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its combination of a thiadiazole ring, a pyrrolidinone moiety, and a benzylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N4O2S2 |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C23H24N4O2S2/c1-2-17-10-6-7-11-19(17)27-13-18(12-21(27)29)22-25-26-23(31-22)24-20(28)15-30-14-16-8-4-3-5-9-16/h3-11,18H,2,12-15H2,1H3,(H,24,26,28) |
InChI Key |
UXFOPBRDGDQDCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)CSCC4=CC=CC=C4 |
Origin of Product |
United States |
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